![molecular formula C15H17BrClN3O4 B4936823 N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BCA-1 and has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of BCA-1 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC, BCA-1 can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, BCA-1 has also been found to have other interesting biochemical and physiological effects. BCA-1 has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. BCA-1 has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using BCA-1 in lab experiments is its specificity for HDAC inhibition. BCA-1 has been found to selectively inhibit HDAC1 and HDAC3, which are enzymes that are overexpressed in cancer cells. This makes BCA-1 a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using BCA-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for further research on BCA-1. One direction is to explore its potential applications in the development of new cancer therapies. Another direction is to investigate its antimicrobial and anti-inflammatory effects further. Additionally, further research is needed to optimize the synthesis method of BCA-1 to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, BCA-1 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BCA-1 has been found to have interesting biochemical and physiological effects, including the inhibition of HDAC and the induction of apoptosis in cancer cells. While there are some limitations to using BCA-1 in lab experiments, it has the potential to be a valuable tool for further research in the fields of cancer, antimicrobial agents, and anti-inflammatory agents.
合成法
The synthesis of BCA-1 involves a series of chemical reactions that start with the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-acetoxy-4-bromo- chlorobenzene. This intermediate compound is then reacted with piperidine to form 2-(1-piperidinyl)-4-bromo- chlorobenzene. The final step involves the reaction of this compound with hydrazine hydrate and acetic anhydride to form BCA-1.
科学的研究の応用
BCA-1 has been studied for its potential applications in scientific research. One of the most promising applications of BCA-1 is in the field of cancer research. BCA-1 has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This makes BCA-1 a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-piperidin-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClN3O4/c16-11-8-10(17)4-5-12(11)24-9-13(21)18-19-14(22)15(23)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMGCVFZMWLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)
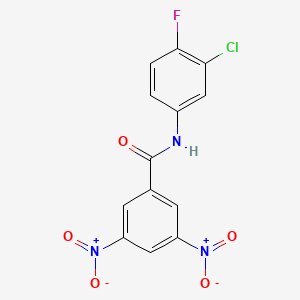


![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)
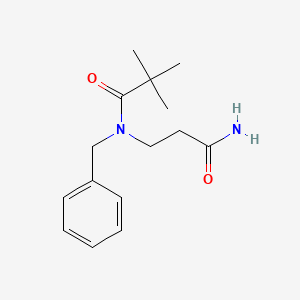
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
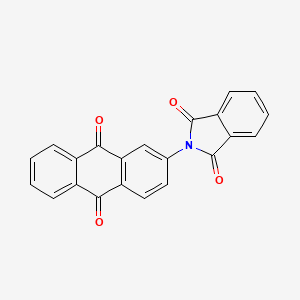
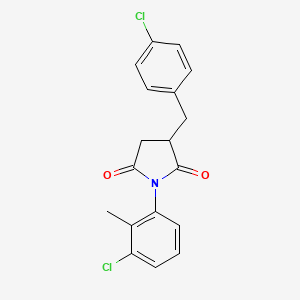

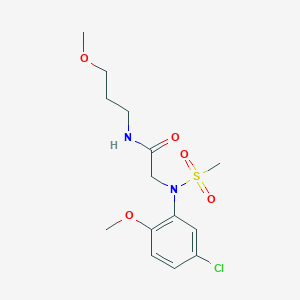
![N-mesityl-2-methyl-3-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4936801.png)
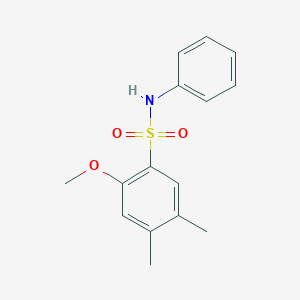
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)